molecular formula C7H10N2O B2383361 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one CAS No. 288092-88-6

1-(1-methyl-1H-pyrazol-3-yl)propan-1-one

Cat. No.: B2383361
CAS No.: 288092-88-6
M. Wt: 138.17
InChI Key: OCRCEMLREJTVAC-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a pyrazole ring substituted with a methyl group at position 1 and a propanone group at position 3. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction between 1-methyl-1H-pyrazole and propanone under acidic conditions can yield the desired product . Another method involves the use of transition-metal catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one
  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
  • 4-Methyl-1-propyl-1H-pyrazol-5-amine

Uniqueness: 1-(1-Methyl-1H-pyrazol-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRCEMLREJTVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NN(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288092-88-6
Record name 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one
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